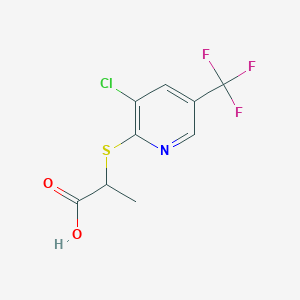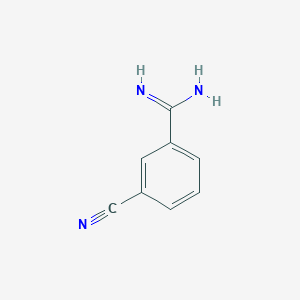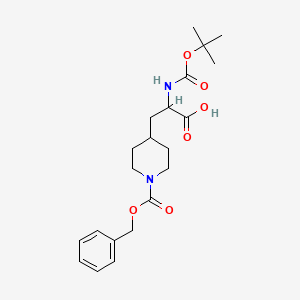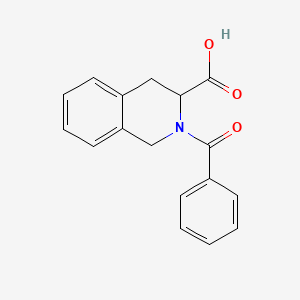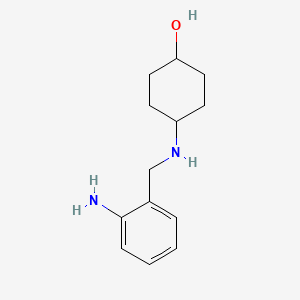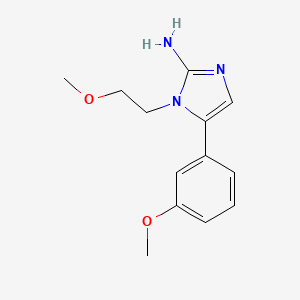
1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1H-imidazol-2-amine
Overview
Description
The compound "1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1H-imidazol-2-amine" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their biological and pharmaceutical importance, often exhibiting a range of activities such as antimicrobial and anticancer properties . The methoxy groups in the compound suggest potential modifications to its solubility and bioavailability, which are important factors in drug design.
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For example, a one-pot synthesis approach has been described for a related compound, which involved hydrogenation, reaction with an aldehyde, and dehydrogenation steps . Another synthesis method for a polycyclic imidazole analog involved oxidative intramolecular C–H amination . Although the exact synthesis route for "1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1H-imidazol-2-amine" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. The presence of the imidazole ring, an ionizable aromatic compound, is known to improve pharmacokinetic characteristics . The substitution pattern on the imidazole ring, such as the positions of the methoxy groups, can significantly influence the compound's properties and interactions with biological targets.
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, which can be utilized to further modify the compound or to study its reactivity. For instance, imidazo[1,2-a]pyridines can rearrange to form different heterocyclic systems in the presence of triethylamine . The reactivity of the imidazole nitrogen atom is also a key feature, as it can participate in ring formation and other transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, stability, and ionization, are influenced by their molecular structure. The presence of methoxy groups can enhance the solubility of the compound . The imidazole ring itself is known for its aromaticity and ability to participate in hydrogen bonding, which can affect its interaction with biological molecules. The compound's optical properties, such as UV absorption and fluorescence, can also be of interest, especially for imaging or analytical purposes .
Scientific Research Applications
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Application: This study reports the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters, a valuable but underdeveloped transformation in organic synthesis .
- Method: The study utilizes a radical approach for the protodeboronation of alkyl boronic esters .
- Results: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
-
Structure-to-Magnetism Correlation in Blatter Radicals
- Application: This study investigates the structure-to-magnetism correlation in a Blatter radical, 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl .
- Method: The study uses DFT calculations to aid in understanding the correlation .
- Results: The study found that the nearly orthogonal 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
Future Directions
This would involve discussing potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in fields like medicine or materials science.
properties
IUPAC Name |
1-(2-methoxyethyl)-5-(3-methoxyphenyl)imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-17-7-6-16-12(9-15-13(16)14)10-4-3-5-11(8-10)18-2/h3-5,8-9H,6-7H2,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXPZVVXNQUALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1N)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1H-imidazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



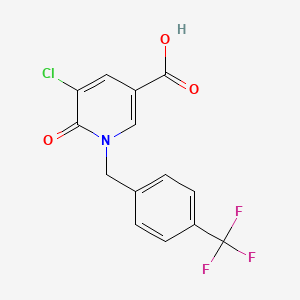
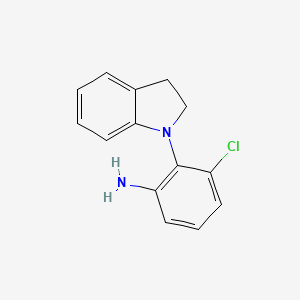
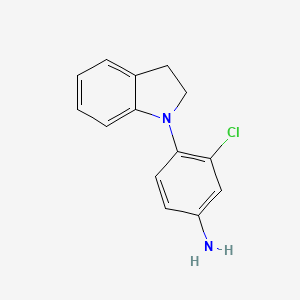
![(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B3022130.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B3022131.png)
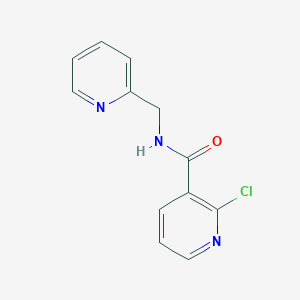
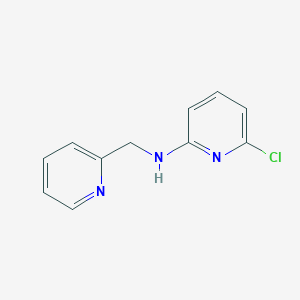
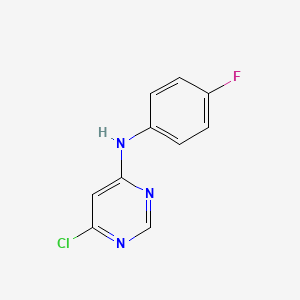
![6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B3022138.png)
